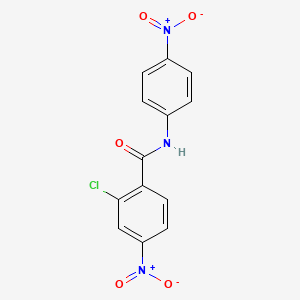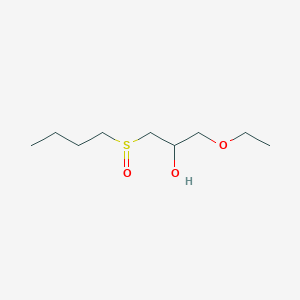
8-(4-morpholinyl)-5,7-dinitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-morpholinyl)-5,7-dinitroquinoline, also known as MNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNQ belongs to the class of quinoline derivatives and has been shown to possess unique properties that make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 8-(4-morpholinyl)-5,7-dinitroquinoline involves its reaction with ROS, leading to the formation of a fluorescent product. 8-(4-morpholinyl)-5,7-dinitroquinoline is highly selective for ROS and does not react with other molecules present in cells, such as proteins or nucleic acids. The reaction between 8-(4-morpholinyl)-5,7-dinitroquinoline and ROS is reversible, and the fluorescent product can be quenched by the addition of reducing agents, such as glutathione. The selectivity and reversibility of 8-(4-morpholinyl)-5,7-dinitroquinoline's reaction with ROS make it an ideal tool for studying oxidative stress in cells and tissues.
Biochemical and Physiological Effects
8-(4-morpholinyl)-5,7-dinitroquinoline has been shown to produce minimal biochemical and physiological effects in cells and tissues. The compound is highly selective for ROS and does not react with other molecules present in cells, such as proteins or nucleic acids. 8-(4-morpholinyl)-5,7-dinitroquinoline has been shown to be non-toxic at concentrations used in scientific research applications. However, the long-term effects of 8-(4-morpholinyl)-5,7-dinitroquinoline exposure have not been extensively studied, and caution should be exercised when working with this compound.
実験室実験の利点と制限
8-(4-morpholinyl)-5,7-dinitroquinoline has several advantages for lab experiments, including its high selectivity for ROS, reversibility, and compatibility with various imaging techniques. 8-(4-morpholinyl)-5,7-dinitroquinoline can be used in live-cell imaging experiments, allowing researchers to study ROS dynamics in real-time. However, 8-(4-morpholinyl)-5,7-dinitroquinoline has some limitations, including its complex synthesis method, which requires specialized equipment and expertise. 8-(4-morpholinyl)-5,7-dinitroquinoline is also relatively expensive, which may limit its widespread use in scientific research.
将来の方向性
There are several future directions for 8-(4-morpholinyl)-5,7-dinitroquinoline research, including the development of new derivatives with enhanced selectivity and sensitivity for ROS. 8-(4-morpholinyl)-5,7-dinitroquinoline could also be used in combination with other fluorescent probes to study multiple biological processes simultaneously. The use of 8-(4-morpholinyl)-5,7-dinitroquinoline in animal models could provide valuable insights into the role of oxidative stress in various pathological conditions, including cancer, neurodegenerative diseases, and aging. The development of new imaging techniques that can detect 8-(4-morpholinyl)-5,7-dinitroquinoline fluorescence in vivo could also expand its potential applications. Overall, 8-(4-morpholinyl)-5,7-dinitroquinoline is a promising tool for studying oxidative stress in cells and tissues, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 8-(4-morpholinyl)-5,7-dinitroquinoline (8-(4-morpholinyl)-5,7-dinitroquinoline) is a synthetic compound that has been extensively studied for its potential applications in scientific research. 8-(4-morpholinyl)-5,7-dinitroquinoline possesses unique properties that make it a valuable tool for studying various biological processes, including its ability to act as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. 8-(4-morpholinyl)-5,7-dinitroquinoline's high selectivity for ROS, reversibility, and compatibility with various imaging techniques make it an ideal tool for studying oxidative stress in cells and tissues. However, 8-(4-morpholinyl)-5,7-dinitroquinoline's complex synthesis method, cost, and potential long-term effects require careful consideration when working with this compound. Future research on 8-(4-morpholinyl)-5,7-dinitroquinoline and its derivatives could provide valuable insights into the role of oxidative stress in various pathological conditions.
合成法
The synthesis of 8-(4-morpholinyl)-5,7-dinitroquinoline involves a multi-step process that begins with the reaction between 2-nitroaniline and ethyl acetoacetate to form 2-(2-nitrophenyl)-2-oxoethyl acetate. This intermediate is then subjected to a series of reactions involving morpholine, nitric acid, and sulfuric acid to yield 8-(4-morpholinyl)-5,7-dinitroquinoline. The synthesis of 8-(4-morpholinyl)-5,7-dinitroquinoline is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
8-(4-morpholinyl)-5,7-dinitroquinoline has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to act as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with various pathological conditions, including cancer, neurodegenerative diseases, and aging. 8-(4-morpholinyl)-5,7-dinitroquinoline has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or flow cytometry. This property makes 8-(4-morpholinyl)-5,7-dinitroquinoline a valuable tool for studying ROS dynamics in cells and tissues.
特性
IUPAC Name |
4-(5,7-dinitroquinolin-8-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5/c18-16(19)10-8-11(17(20)21)13(15-4-6-22-7-5-15)12-9(10)2-1-3-14-12/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGIKONWYKDOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Morpholin-4-yl)-5,7-dinitroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)


![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)

![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
![2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)
![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)
